(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine
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Overview
Description
(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of hydroxylamine and oxime functional groups, which contribute to its diverse chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine typically involves the reaction of hydroxylamine with an appropriate aldehyde or ketone. One common method involves the condensation reaction between hydroxylamine and a carbonyl compound, resulting in the formation of an oxime intermediate. This intermediate can then undergo further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines .
Scientific Research Applications
(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine involves its interaction with molecular targets through its reactive functional groups. The oxime group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. Additionally, the hydroxylamine group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine include:
Hydroxylamine: A simpler compound with similar reactivity.
Oximes: Compounds containing the oxime functional group, such as acetoxime and benzaldoxime.
Hydrazones: Compounds formed by the reaction of hydrazine with carbonyl compounds
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H6N2O2 |
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Molecular Weight |
114.10 g/mol |
IUPAC Name |
(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C4H6N2O2/c7-5-3-1-2-4-6-8/h1-4,7-8H/b2-1+,5-3+,6-4+ |
InChI Key |
ZUMBQEXHEBTNBL-CRQXNEITSA-N |
Isomeric SMILES |
C(=C/C=N/O)\C=N\O |
Canonical SMILES |
C(=CC=NO)C=NO |
Origin of Product |
United States |
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